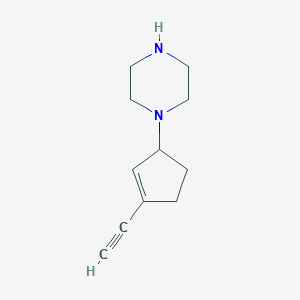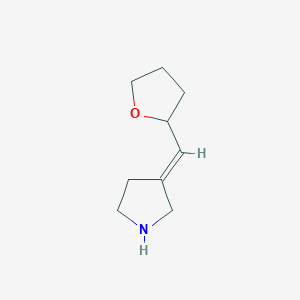
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is a compound that features a pyrrolidine ring fused with a tetrahydrofuran moiety through a methylene bridge. This structure combines the properties of both pyrrolidine and tetrahydrofuran, making it a versatile compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydrofuran under specific conditions. One common method is the gas-phase catalytic ammoniation of tetrahydrofuran using ammonia as a reactant. This reaction is carried out at high temperatures with solid acid catalysts .
Industrial Production Methods
In industrial settings, the production of pyrrolidine derivatives, including this compound, often involves the use of nonporous adaptive crystals of per-ethyl pillar6arene for the separation and purification processes. This method ensures high purity and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylene bridge, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen heterocycle used widely in medicinal chemistry.
Tetrahydrofuran: A cyclic ether commonly used as a solvent and in the synthesis of various organic compounds.
Uniqueness
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is unique due to its combined structural features of both pyrrolidine and tetrahydrofuran, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(3E)-3-(oxolan-2-ylmethylidene)pyrrolidine |
InChI |
InChI=1S/C9H15NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h6,9-10H,1-5,7H2/b8-6+ |
Clave InChI |
RFQHTLHCMZGMNL-SOFGYWHQSA-N |
SMILES isomérico |
C1CC(OC1)/C=C/2\CCNC2 |
SMILES canónico |
C1CC(OC1)C=C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


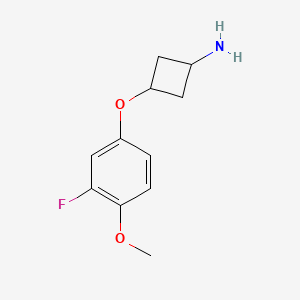
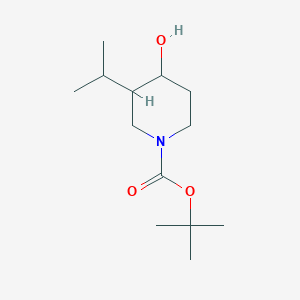
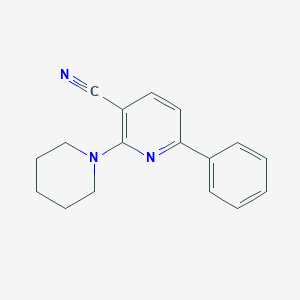
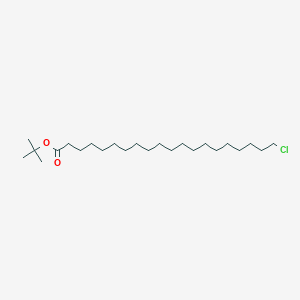
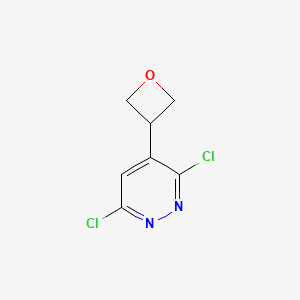
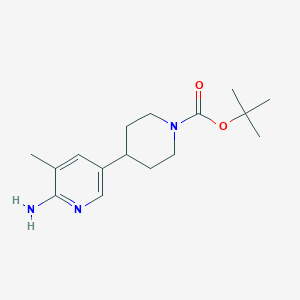

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
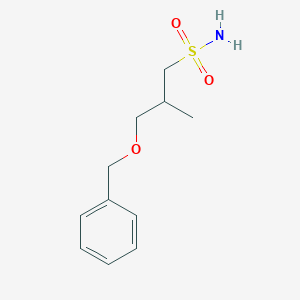

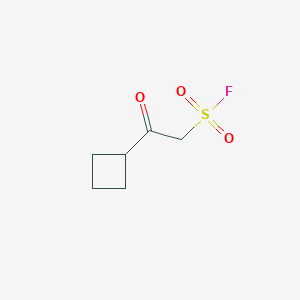
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
